molecular formula C19H22N4O2 B2608182 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide CAS No. 2034550-51-9

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide

Cat. No.: B2608182
CAS No.: 2034550-51-9
M. Wt: 338.411
InChI Key: GTVMCVFIGSCERF-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide (CAS 2034550-51-9) is a chemical compound with a molecular formula of C19H22N4O2 and a molecular weight of 338.40 g/mol . This research chemical features a 1,2,4-oxadiazole heterocycle, a structure of significant interest in medicinal chemistry due to its prevalence in pharmacologically active molecules. Compounds with this core structure have been investigated for their potential as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are important targets for disorders of the central nervous system . This suggests its research value may lie in neurological and psychiatric disease pathways, including potential applications in the study of anxiety, depression, Parkinson's disease, schizophrenia, and neurodegenerative conditions . The compound's calculated properties include a topological polar surface area of approximately 73 Ų and an XLogP3 value of 2.3, providing researchers with key insights for their experimental planning . It is supplied for research purposes and is strictly for laboratory use. This product is Not for Human Consumption.

Properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-3-23-11-5-8-16(23)19-21-18(25-22-19)13-20-17(24)10-9-15-7-4-6-14(2)12-15/h4-8,11-12H,3,9-10,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVMCVFIGSCERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CCC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Propanamide Group: This step involves the coupling of the oxadiazole intermediate with a propanamide derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in material science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved would be specific to the target and the biological context.

Comparison with Similar Compounds

Structural Analogues with Oxadiazole/Thiazole Cores

The compound shares structural similarities with oxadiazole- and thiazole-containing derivatives reported in the literature. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features
Target Compound 1,2,4-Oxadiazole 1-Ethylpyrrole, m-tolylpropanamide Not reported Not reported Not reported Unique ethylpyrrole substitution
7c () 1,3,4-Oxadiazole Thiazol-4-ylmethyl, 3-methylphenyl 375 134–178 Not reported Sulfanyl linker, thiazole ring
Z2194302854 () 1,2,4-Oxadiazole Isopropyl, pyrimidinyl-pyrazole 342.2 (ESI-MS) Not reported 47 Pyrimidine-pyrazole amide
17b () 1,2,4-Oxadiazole Methyl, cephalosporin core Not reported Not reported 2 Bicyclic β-lactam system
6a–6e () 1,2,4-Oxadiazole Aryl (e.g., nitrophenyl, bromophenyl) ~450–500 (estimated) Not reported Not reported Carbazole-amide, electron-withdrawing groups
Key Observations :
  • Core Heterocycle : Unlike thiazole-based compounds (e.g., 7c in ), the target’s 1,2,4-oxadiazole core may offer greater metabolic resistance due to reduced susceptibility to enzymatic cleavage .
  • Compounds in feature carbazole-amide moieties, which are bulkier and more planar than the target’s m-tolyl group, likely influencing receptor selectivity (e.g., cannabinoid receptors) .

Spectroscopic and Analytical Data

  • Mass Spectrometry : Z2194302854 () shows an ESI-MS peak at m/z 342.2 [M+H]⁺, consistent with its molecular formula. The target compound would require similar validation, though its exact mass is unreported .
  • NMR Profiles : Compounds in exhibit distinct ¹H/¹³C NMR shifts for carbazole and aryl substituents, whereas the target’s ethylpyrrole and m-tolyl groups would produce characteristic aromatic and methyl signals .

Pharmacological Implications (Inferred)

  • CFTR Modulation : Z2194302854 () is a CFTR potentiator, suggesting oxadiazole-amide derivatives may target ion channels. The target’s m-tolyl group could modulate potency compared to Z2194302854’s pyrimidine-pyrazole .
  • Antimicrobial Potential: Compound 17b () includes a β-lactam core, indicating possible antibacterial activity. The target’s lack of a β-lactam ring may redirect its therapeutic application .

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

1. Synthesis and Structural Characteristics

The compound features a complex structure characterized by a pyrrole ring and an oxadiazole moiety. The synthesis typically involves multi-step organic reactions, including the formation of the oxadiazole ring through cyclization reactions involving appropriate precursors like 1-ethyl-1H-pyrrole-2-carbaldehyde.

2.1 Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and oxadiazole have shown activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC) µg/mL
Oxadiazole Derivative AStaphylococcus aureus15.6
Pyrrole Derivative BEscherichia coli31.25
This compoundTBDTBD

The exact MIC values for this compound are yet to be determined in published studies.

2.2 Anticancer Activity

Studies have reported that related compounds exhibit antiproliferative effects against various cancer cell lines. For example, compounds with similar oxadiazole and pyrrole structures have demonstrated cytotoxicity in breast and colon cancer models.

Case Study: Antiproliferative Effects
In a study evaluating antiproliferative activity, a series of pyrrole derivatives were tested against human cancer cell lines. The results indicated that certain modifications to the pyrrole structure enhanced cytotoxicity significantly compared to the control.

The biological activity of this compound may involve several mechanisms:

3.1 DNA Gyrase Inhibition
Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, leading to cell death.

3.2 Apoptosis Induction
In cancer cells, these compounds may induce apoptosis through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.

4. Safety and Toxicology

While preliminary studies suggest promising biological activities, comprehensive toxicological assessments are essential to evaluate the safety profile of this compound.

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